N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide
Description
N-[(2Z)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxide) and a 4-(dimethylamino)phenyl substituent. The benzamide moiety is conjugated to the thiazolidinone system via an enamine linkage. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-22(2)15-8-10-16(11-9-15)23-17-12-28(25,26)13-18(17)27-20(23)21-19(24)14-6-4-3-5-7-14/h3-11,17-18H,12-13H2,1-2H3 |
InChI Key |
DRZIYKYPTXVRQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Core Structure: The target compound’s tetrahydrothienothiazole sulfone core differs significantly from the [1,3,4]-thiadiazole systems in analogs 6, 8a–c, and 4g.
- Substituents: The 4-(dimethylamino)phenyl group in the target compound introduces strong electron-donating effects, akin to the dimethylamino-acryloyl group in 4g . This contrasts with the electron-withdrawing isoxazole (6) or ester groups (8b) in other analogs.
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy
| Compound ID | C=O Stretching (cm⁻¹) | Additional Features |
|---|---|---|
| Target | Not reported | S=O stretches (~1150–1300) |
| 6 | 1606 | Isoxazole C=N/C-O |
| 8a | 1679, 1605 | Acetyl C=O |
| 4g | 1690, 1638 | Acryloyl C=O |
Analysis :
Mass Spectrometry
| Compound ID | Key Fragments (m/z) | Dominant Ion |
|---|---|---|
| 6 | 348 (M⁺), 105, 77 | 105 (base peak) |
| 8a | 414 (M⁺), 104, 76 | 76 (base peak) |
| 4g | 392 (M⁺), 105, 77 | 105 (base peak) |
Inference :
- All analogs show benzamide-derived fragments (m/z 105, 77), suggesting similar cleavage patterns for the target compound. The dimethylamino group may stabilize molecular ions, reducing fragmentation intensity.
Research Implications and Gaps
- Bioactivity: Analogs like 8a and 4g exhibit structural motifs associated with kinase inhibition or antimicrobial activity . The target compound’s sulfone and dimethylamino groups may enhance solubility and target binding.
- Thermal Stability : Higher melting points in analogs with rigid substituents (e.g., 8a at 290°C) suggest the target compound’s sulfone core could improve thermal stability.
- Data Limitations : Absence of explicit data on the target compound’s synthesis, bioactivity, or solubility necessitates further experimental validation.
Biological Activity
N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a complex organic compound with significant biological activity. This article examines its biological properties, including antimicrobial, cytotoxic, and neuroprotective effects, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 300.36 g/mol
- IUPAC Name : this compound
The compound features a thieno-thiazole core structure that contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Micrococcus luteus | Selective action observed |
The compound's mechanism of action involves inhibition of bacterial cell wall synthesis and DNA gyrase activity, similar to established antibiotics like ciprofloxacin .
Cytotoxicity Studies
In cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3), the compound demonstrated significant activity with varying degrees of toxicity depending on concentration:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 85 |
| 1 | 70 |
| 10 | 45 |
These results suggest that while the compound possesses cytotoxic properties, it may be selectively toxic at higher concentrations .
Neuroprotective Effects
Research into the neuroprotective potential of similar compounds has indicated that modifications in the alkyl chain length can significantly influence their efficacy. For instance, compounds with a 2-4 carbon chain length exhibited substantial protection against oxidative stress-induced neuronal death. This suggests that structural modifications could enhance the neuroprotective properties of this compound .
Case Study: Antimicrobial Efficacy
A study investigating a series of thiazole derivatives found that this compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The binding interactions were assessed through molecular docking studies which revealed strong affinities for target proteins involved in bacterial resistance mechanisms .
Case Study: Cytotoxic Effects on Cancer Cells
Another research effort focused on the cytotoxic effects of this compound in various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. This highlights its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
